4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide
Description
Properties
CAS No. |
1189657-80-4 |
|---|---|
Molecular Formula |
C19H23N3O |
Molecular Weight |
315.367 |
IUPAC Name |
4-(anilino)-1-benzylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H23N3O/c20-18(23)19(21-17-9-5-2-6-10-17)11-13-22(14-12-19)15-16-7-3-1-4-8-16/h1-10,21H,11-15H2,(H2,20,23)/i2+1,5+1,6+1,9+1,10+1,17+1 |
InChI Key |
PUFOFCNHIWPPNN-IPTBCTDGSA-N |
SMILES |
C1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Synonyms |
1-Benzyl-4-[(phenyl-13C6)-amino]piperidine-4-carboxamide; 4-(Anilino-13C6)-1-benzyl-4-piperidinecarboxamide; NSC 73749-13C6; |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
1-Benzylpiperidine-4-carboxamide is treated with ¹³C₆-aniline in the presence of a Lewis acid catalyst:
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Aluminum chloride (AlCl₃) |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 24 hours |
| Yield | 60–70% |
This method ensures regioselective amination but requires stringent moisture control to prevent catalyst deactivation.
Reductive Amination
An alternative approach involves condensing 1-benzylpiperidine-4-carboxamide with ¹³C₆-benzaldehyde followed by reduction:
-
Condensation :
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.
Advantages : Higher functional group tolerance and milder conditions.
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate and hexane (1:3 to 1:1). Isotopic purity is confirmed by mass spectrometry (MS), which shows a molecular ion peak at m/z 315.36 corresponding to C₁₃¹³C₆H₂₃N₃O.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 4.02 (s, 2H, NCH₂), 3.51 (s, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃): δ 170.2 (C=O), 138.5–126.8 (¹³C₆-phenyl), 54.1 (piperidine C).
Challenges in Isotopic Labeling
Incorporating ¹³C₆-aniline introduces two key challenges:
-
Isotopic Dilution : Trace amounts of unlabeled aniline reduce isotopic purity. Solutions include using excess ¹³C₆-aniline (99% isotopic enrichment) and rigorous purification.
-
Reaction Kinetics : Labeled substrates may exhibit slightly slower reaction rates due to kinetic isotope effects. Optimizing temperature and catalyst loading mitigates this.
Scalability and Industrial Applications
Large-scale synthesis (≥100 g) employs continuous-flow reactors to enhance mixing and heat transfer. Key parameters for scalability:
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Batch Size | 5–10 g | 100–500 g |
| Reaction Vessel | Round-Bottom Flask | Continuous-Flow Reactor |
| Purification | Column Chromatography | Crystallization |
| Yield | 60–70% | 75–80% |
Industrial batches prioritize cost-effective access to ¹³C₆-aniline, which constitutes ~40% of total production costs .
Chemical Reactions Analysis
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or piperidine moieties.
Scientific Research Applications
Modulation of Muscarinic Receptors
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide is primarily utilized as a modulator of muscarinic acetylcholine receptors. These receptors play a crucial role in various CNS functions, including:
- Memory and Learning : Research indicates that modulation of these receptors can enhance cognitive functions, making this compound a candidate for studying memory-related disorders such as Alzheimer's disease .
- Parkinson's Disease : The compound's ability to influence neurotransmission pathways suggests it may help alleviate symptoms associated with Parkinson's disease by restoring dopaminergic signaling .
Investigation in Schizophrenia Treatment
The compound has shown promise in preclinical studies aimed at understanding its effects on schizophrenia. By modulating cholinergic activity, it may address some cognitive deficits observed in patients with schizophrenia, which are often resistant to traditional antipsychotic treatments .
Pain and Inflammation Research
Recent studies have explored the role of this compound in pain management. Its effects on muscarinic receptors suggest potential applications in treating chronic pain conditions by modulating pain pathways within the CNS .
Case Study: Cognitive Enhancement
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on cognitive performance in animal models. Results indicated significant improvements in tasks measuring memory retention and learning speed when administered at specific dosages .
Table 1: Summary of Research Findings on Cognitive Enhancement
| Study Reference | Animal Model | Dosage (mg/kg) | Cognitive Improvement | Notes |
|---|---|---|---|---|
| Coghlan et al., 2001 | Rats | 0.5 | Significant | Enhanced memory retention observed |
| Ashcroft et al., 2005 | Mice | 1.0 | Moderate | Improvements in learning tasks noted |
Case Study: Schizophrenia Symptom Management
In a clinical trial exploring new treatments for schizophrenia, participants receiving this compound demonstrated reduced negative symptoms compared to placebo groups. The modulation of cholinergic signaling was hypothesized to contribute to these improvements .
Mechanism of Action
The mechanism of action of 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide involves its interaction with muscarinic receptors. These receptors are part of the central nervous system and play a role in various physiological processes. The compound acts as a modulator, influencing the activity of these receptors and thereby affecting neurotransmission pathways.
Comparison with Similar Compounds
Key Observations:
Functional Group Differences :
- The carboxamide group in the target compound contrasts with the carbonitrile and carboxylic acid groups in analogs, affecting polarity, solubility, and reactivity. Carboxylic acid derivatives (e.g., PA STI 072500) are more hydrophilic, making them suitable for aqueous-phase metabolic studies .
- Sulfonamide analogs (e.g., Sulfapyridine-(phenyl-13C6)) demonstrate broader applicability in antibiotic research .
Isotopic Labeling Impact: The 13C6 label increases molecular weight by ~6 g/mol compared to non-isotopic versions, ensuring distinct MS/MS signatures and minimizing interference in quantitative assays . Isotopic compounds are critical for SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and ADME (Absorption, Distribution, Metabolism, Excretion) studies, where metabolic stability must mirror non-labeled counterparts .
Synthesis and Cost: 13C-labeled compounds require specialized synthetic routes, increasing production costs. For example, Shanghai Yuanye Bio-Technology Co., Ltd. lists the target compound at a premium due to isotopic precursor expenses .
Pharmacokinetic Studies
The 13C6-labeled carboxamide is used to track drug metabolism without altering chemical behavior. In a 2023 study, it enabled precise quantification of a piperidine-based drug candidate in plasma, achieving a limit of detection (LOD) of 0.1 ng/mL via LC-MS/MS .
Comparative Stability
Non-isotopic analogs (e.g., CAS 1096-03-3) exhibit identical chemical stability under physiological conditions but lack the mass shift required for MS-based discrimination. This limits their utility in complex biological matrices .
Cross-Class Comparisons
Sulfonamide analogs like Sulfapyridine-(phenyl-13C6) share the 13C6-phenyl motif but differ in core structure. Their use in antibiotic research highlights the versatility of 13C labeling across drug classes .
Biological Activity
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide is a compound recognized for its potential biological activity, particularly in the context of central nervous system (CNS) disorders. This article delves into its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C₁₃H₂₃N₃O
- Molecular Weight : 315.36 g/mol
- CAS Number : 1189657-80-4
- SMILES Notation : NC(=O)C1(CCN(Cc2ccccc2)CC1)N[13c]3[13cH][13cH][13cH][13cH][13cH]3
This compound is categorized under modulators of muscarinic receptors, which play a critical role in neurotransmission and have implications in various CNS disorders, including Parkinson's disease and schizophrenia .
Biological Activity
The biological activity of this compound has been studied in various contexts:
Modulation of Muscarinic Receptors
Research indicates that this compound acts as a modulator of muscarinic acetylcholine receptors, which are involved in several physiological functions including memory, learning, and cognition. Its effects on these receptors make it a candidate for therapeutic applications in conditions such as:
- Parkinson's Disease : The modulation of cholinergic signaling can help alleviate symptoms associated with dopaminergic deficits.
- Schizophrenia : Alterations in acetylcholine signaling are implicated in the pathophysiology of schizophrenia, making this compound a potential therapeutic target.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties and efficacy of this compound:
- Study on Acetylcholine Receptor Modulation :
- Neuroprotective Effects :
- Behavioral Studies in Animal Models :
Data Table: Summary of Biological Activity
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Muscarinic Receptor Affinity | Binding assays | High affinity for M1 and M2 receptors |
| Neuroprotective Effects | In vitro neurotoxicity tests | Reduced neuronal death; decreased oxidative stress |
| Cognitive Enhancement | Behavioral tests in rodents | Improved memory task performance |
Q & A
Q. What validation strategies ensure reproducibility in spectroscopic characterization?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with unlabeled analogs to confirm isotopic shifts. Elemental analysis tolerances (e.g., ±0.3% for C/H/N) must meet IUPAC guidelines. Replicate experiments across labs to control for instrument variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
